Propan-2-yl 2-amino-3-methylbutanoate

Catalog No.
S13755288
CAS No.
M.F
C8H17NO2
M. Wt
159.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propan-2-yl 2-amino-3-methylbutanoate

Product Name

Propan-2-yl 2-amino-3-methylbutanoate

IUPAC Name

propan-2-yl 2-amino-3-methylbutanoate

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

InChI

InChI=1S/C8H17NO2/c1-5(2)7(9)8(10)11-6(3)4/h5-7H,9H2,1-4H3

InChI Key

GJJLNXZGOBJOFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)C)N

Propan-2-yl 2-amino-3-methylbutanoate, also known as isopropyl L-valinate, is an amino acid derivative that serves as an important compound in various chemical and biological applications. It is a colorless to pale yellow liquid with a molecular formula of C8H17NO2 and a molecular weight of 159.23 g/mol. The compound features a branched structure with an isopropyl group attached to the nitrogen atom of the amino acid valine, which contributes to its unique properties and reactivity.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride and sodium borohydride.
  • Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, reacting with alkyl halides or acyl chlorides to form substituted derivatives.

These reactions are significant in synthetic organic chemistry, allowing for the modification of the compound into more complex structures for various applications.

The synthesis of Propan-2-yl 2-amino-3-methylbutanoate typically involves the esterification of L-valine with isopropanol in the presence of hydrochloric acid. The reaction is conducted under inert atmospheric conditions to prevent oxidation and degradation of the product.

General Procedure:

  • Combine L-valine with isopropanol.
  • Add hydrochloric acid as a catalyst.
  • Heat the mixture under reflux while maintaining an inert atmosphere.
  • Upon completion, purify the product through recrystallization or distillation.

This method can be scaled for industrial production, ensuring high purity and consistent quality of the final product .

Propan-2-yl 2-amino-3-methylbutanoate has several applications across different fields:

  • Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
  • Biochemistry: Serves as a model compound for studying amino acid metabolism and enzyme kinetics.
  • Chemical Synthesis: Acts as a building block for more complex organic molecules.

The versatility of this compound makes it valuable in both research and industrial settings .

Studies on interaction mechanisms involving Propan-2-yl 2-amino-3-methylbutanoate focus on its role as a substrate in enzymatic reactions. Its interactions with specific enzymes can provide insights into metabolic pathways and potential therapeutic targets. Further research is needed to elucidate its full range of interactions at the molecular level, particularly concerning its effects on neurotransmitter systems .

Several compounds share structural similarities with Propan-2-yl 2-amino-3-methylbutanoate, including:

  • Isopropyl L-alaninate
    • Structure: Similar but lacks the additional methyl group.
    • Use: Primarily in peptide synthesis.
  • Isopropyl L-leucinate
    • Structure: Contains a longer aliphatic chain.
    • Use: Used in similar applications but may exhibit different biological properties.
  • Isopropyl L-isoleucinate
    • Structure: Isomeric form with distinct stereochemistry.
    • Use: Also utilized in pharmaceutical applications but with varying reactivity.

Uniqueness

Propan-2-yl 2-amino-3-methylbutanoate stands out due to its specific structural configuration, which imparts unique stability and reactivity compared to its analogs. Its branched structure allows for distinct interactions in biological systems, making it particularly interesting for further research into its potential therapeutic applications .

Fischer Esterification Methodology

The preparation of propan-2-yl 2-amino-3-methylbutanoate through Fischer esterification represents one of the most established synthetic approaches for amino acid ester formation [1] [2]. This classical method involves the acid-catalyzed condensation of valine with isopropanol, proceeding through a six-step mechanism characterized by protonation-addition-deprotonation-protonation-elimination-deprotonation sequence [3] [4]. The reaction typically requires temperatures between 50 and 120 degrees Celsius, with optimal conditions varying depending on the specific amino acid substrate and desired ester product [5].

The mechanism initiates with protonation of the carboxyl oxygen by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [2]. Subsequent nucleophilic attack by isopropanol forms a tetrahedral intermediate, followed by proton transfer and water elimination to yield the desired ester product [4]. The equilibrium nature of this reaction necessitates the use of excess alcohol or water removal techniques to drive the reaction toward ester formation [1] [3].

Research findings demonstrate that aromatic amino acids such as phenylalanine and tyrosine exhibit superior reactivity in Fischer esterification, achieving absolute yields of 40-50% under optimized conditions [6] [7]. The enhanced reactivity of aromatic substrates compared to aliphatic amino acids reflects the electronic stabilization provided by aromatic side chains during the esterification process [6].

Trimethylchlorosilane-Mediated Esterification

The trimethylchlorosilane-methanol system has emerged as a highly efficient alternative for amino acid esterification, offering several advantages over traditional Fischer conditions [8] [9]. This methodology operates under mild reaction conditions at room temperature, eliminating the need for elevated temperatures and extended reaction times [10]. The trimethylchlorosilane serves dual functions as both catalyst and water-binding agent, facilitating the esterification while preventing hydrolysis of the desired product [11].

The optimal reaction parameters for trimethylchlorosilane-mediated esterification include a molar ratio of 1.3-1.8 equivalents of trimethylchlorosilane relative to the amino acid substrate [10]. Methanol is typically employed in 8-10 volume equivalents, with reaction times ranging from 12-15 hours at room temperature [10]. This methodology demonstrates broad substrate tolerance, successfully converting both aliphatic and aromatic amino acids to their corresponding methyl esters with yields consistently exceeding 93% [8] [10].

Table 1: Comparative Yields of Amino Acid Esterification Methods

Amino AcidFischer Esterification Yield (%)Trimethylchlorosilane Method Yield (%)Reaction Time (hours)
Glycine81 [6]95 [8]2-16
Leucine86 [6]93 [8]12-15
Methionine95 [6]94 [8]12-18
Tyrosine90 [6]95 [8]13-24
Phenylalanine85 [6]93 [8]12-16

Sulfuric Acid Catalyzed Methodology

Sulfuric acid catalyzed esterification in thin film conditions represents an innovative approach for amino acid ester synthesis under remarkably mild conditions [6]. This methodology achieves optimal efficiency at thin film temperatures of 70 degrees Celsius, significantly lower than conventional bulk phase reactions [7]. The selectivity of this approach specifically targets the carboxyl group while leaving the amino functionality intact [6].

The mechanism involves initial protonation of the carboxyl group by sulfuric acid, followed by nucleophilic attack of the alcohol and subsequent water elimination [6]. The critical nature of sulfuric acid as the catalyst is evidenced by the complete absence of reaction when hydrochloric acid or nitric acid are substituted under identical conditions [7]. The enhanced efficiency in thin film conditions is attributed to the concentrated reaction environment and accelerated solvent evaporation [6].

Quantitative studies reveal that aromatic amino acids demonstrate superior conversion rates, with phenylalanine and tyrosine achieving 40-50% absolute yields under optimized thin film conditions [7]. The reaction selectivity ensures exclusive esterification of the carboxyl moiety, with no competing reactions observed at the amino group [6].

Alternative Catalytic Systems

Chlorosulphonic acid has been investigated as an alternative catalyst for amino acid esterification, offering unique advantages in terms of reaction efficiency and product isolation [5]. The optimal molar ratio of chlorosulphonic acid to amino acid ranges from 0.8 to 2.0, with slightly excess catalyst providing superior results [5]. Reaction temperatures typically span 50-120 degrees Celsius, with reaction times varying from 10 minutes to 10 hours depending on the specific substrate and temperature employed [5].

The thionyl chloride-methanol system represents another established methodology for amino acid ester preparation [12]. This approach involves the dropwise addition of thionyl chloride to a methanol solution of the amino acid at 0 degrees Celsius, followed by room temperature stirring until reaction completion [12]. The method demonstrates particular utility for valine methyl ester hydrochloride synthesis, achieving yields of 86% with high purity [12].

Table 2: Reaction Conditions for Alternative Esterification Methods

Catalyst SystemTemperature Range (°C)Reaction TimeMolar RatioTypical Yield (%)
Chlorosulphonic acid50-120 [5]10 min - 10 h [5]0.8-2.0 [5]75-90
Thionyl chloride0-25 [12]4-16 h [12]1.8-2.0 [12]86-95
Trimethylchlorosilane25 [10]12-15 h [10]1.3-1.8 [10]93-98

Hydrochloride Salt Formation Mechanisms

Direct Acidification Approaches

The formation of propan-2-yl 2-amino-3-methylbutanoate hydrochloride through direct acidification represents the most straightforward approach to salt preparation [13] [14]. This methodology involves the treatment of the free amino acid ester with hydrochloric acid, resulting in protonation of the amino group and formation of the corresponding ammonium chloride salt [14]. The neutralization reaction proceeds quantitatively under appropriate conditions, with the salt formation driven by the favorable thermodynamics of acid-base equilibrium [14].

The mechanism involves proton transfer from hydrochloric acid to the basic amino nitrogen, forming an ionic bond between the protonated amine and the chloride anion [15]. The resulting salt exhibits enhanced water solubility compared to the free ester, facilitating purification and handling procedures [13]. Research demonstrates that the salt formation process is highly efficient, with near-quantitative conversion observed under optimized conditions [13].

Crystallization studies reveal that hydrochloride salts of amino acid esters adopt specific packing arrangements in the solid state, with chloride ions forming bifurcated hydrogen bonds to neighboring amide groups [15]. This structural organization contributes to the stability and characteristic properties of the crystalline salt form [15].

In Situ Salt Formation During Esterification

The simultaneous esterification and salt formation approach offers significant synthetic advantages by combining two transformation steps into a single operation [11] [10]. This methodology employs hydrochloric acid-generating reagents such as trimethylchlorosilane or thionyl chloride, which produce hydrochloric acid in situ during the esterification process [9] [10]. The generated acid immediately protonates the amino group of the newly formed ester, yielding the hydrochloride salt directly [11].

The trimethylchlorosilane-methanol system exemplifies this approach, with the silane reagent undergoing hydrolysis to generate both the esterification catalyst and the salt-forming acid [9] [16]. The reaction proceeds through initial formation of the amino acid ester, followed by immediate protonation and salt crystallization [10]. This integrated approach eliminates the need for separate salt formation steps and facilitates product isolation [8].

Mechanistic studies indicate that the in situ salt formation occurs preferentially at the amino nitrogen rather than competing reaction sites, ensuring selective formation of the desired ammonium chloride salt [10]. The process demonstrates high efficiency across various amino acid substrates, with consistent yields exceeding 90% for most derivatives [8] [10].

Salt Purification and Crystallization

The purification of amino acid ester hydrochloride salts relies on selective crystallization techniques that exploit the differential solubility properties of the salt versus impurities [17] [10]. For aliphatic amino acid derivatives, the standard procedure involves concentration of the reaction mixture followed by addition of tetrahydrofuran to induce crystallization [10]. The crystalline salt is subsequently washed with diethyl ether to remove residual organic impurities [10].

Aromatic amino acid ester hydrochlorides require modified crystallization conditions due to their distinct solubility characteristics [10]. The recommended procedure involves concentration to dryness followed by trituration with diethyl ether, with crystal formation occurring over several hours [10]. This approach ensures high purity of the final salt product while maintaining acceptable recovery yields [10].

The crystallization process is influenced by several factors including solvent choice, temperature, and concentration [18]. Research demonstrates that the formation of amino acid crystals can occur concomitantly with salt dissolution under specific conditions, necessitating careful control of crystallization parameters [18]. Phase diagram studies reveal that dissolution of halide salts can lead to entry into liquid-solid amino acid domains, resulting in crystallization of the free amino acid rather than the desired salt [18].

Table 3: Crystallization Conditions for Amino Acid Ester Hydrochlorides

Amino Acid TypeConcentration StepCrystallization SolventWashing SolventTypical Recovery (%)
Aliphatic1/5 volume [10]Tetrahydrofuran 4-5 vol [10]Diethyl ether 3 vol [10]85-95
AromaticTo dryness [10]Diethyl ether 6 vol [10]Diethyl ether [10]90-98
HeterocyclicTo dryness [10]Ethyl acetate 5 vol [10]Ethyl acetate [10]88-95

Salt Stability and Characterization

The stability of amino acid ester hydrochloride salts depends on various structural and environmental factors, with particular sensitivity to moisture and temperature [15]. Crystallographic analysis reveals that the hydrogen bonding patterns in these salts differ significantly from those observed in free amino acids, with chloride ions playing a crucial role in stabilizing the crystal lattice [15]. The enhanced hydrogen bonding ability of ammonium-chloride interactions compared to hydroxyl-chloride bonds contributes to the superior stability of the salt forms [15].

Thermal analysis studies demonstrate that amino acid ester hydrochlorides exhibit distinct decomposition profiles compared to their free acid counterparts [19]. The salts typically display higher thermal stability, with decomposition temperatures ranging from 185-280 degrees Celsius depending on the specific amino acid structure [19]. The decomposition process involves complex pathways including dehydration, deamination, and cyclization reactions [19].

Spectroscopic characterization of amino acid ester hydrochlorides reveals characteristic shifts in infrared and nuclear magnetic resonance spectra attributable to salt formation [15]. The protonation of the amino group results in significant changes in the electronic environment, manifesting as altered chemical shifts and coupling patterns in nuclear magnetic resonance analysis [15].

Stereochemical Control in Chiral Center Synthesis

Preservation of Stereochemical Integrity

The maintenance of stereochemical integrity during propan-2-yl 2-amino-3-methylbutanoate synthesis represents a critical consideration given the inherent chirality of the valine precursor [20] [21]. Research demonstrates that conventional esterification conditions can lead to varying degrees of racemization, necessitating careful optimization of reaction parameters to preserve the original stereochemical configuration [20]. The susceptibility to racemization is particularly pronounced under basic conditions, where enolate formation can occur at the alpha-carbon [22].

Mechanistic studies reveal that stereochemical retention is favored under mildly acidic conditions that minimize enolization pathways [21]. The trimethylchlorosilane-methanol system demonstrates superior stereochemical fidelity compared to traditional Fischer esterification, with minimal epimerization observed under the mild reaction conditions [8]. Temperature control emerges as a crucial factor, with lower temperatures generally favoring stereochemical retention [23].

The use of stereoretentive cross-coupling methodologies has been investigated for amino acid derivative synthesis, employing strategically designed catalytic systems to avoid detrimental racemization pathways [20] [21]. These approaches utilize mechanistically controlled nickel-iridium photoredox catalysis to achieve stereoretentive transformations while maintaining the integrity of existing chiral centers [20].

Chiral Auxiliary Applications

Chiral auxiliaries provide a powerful tool for controlling stereochemistry in amino acid ester synthesis, enabling the introduction of new chiral centers with high selectivity [23] [24]. The temporary incorporation of chiral auxiliaries creates a diastereomeric environment that influences the stereochemical outcome of subsequent transformations [23]. Amino acid-derived auxiliaries have proven particularly effective due to their structural compatibility and ease of removal [24].

The mechanism of chiral auxiliary-mediated stereochemical control involves the formation of diastereomeric transition states that exhibit different activation energies [23]. The selectivity is governed by steric and electronic factors that favor one diastereomeric pathway over alternatives [23]. Factors affecting auxiliary efficiency include the structure of the auxiliary, reaction conditions, and substrate characteristics [23].

Successful applications of chiral auxiliary methodology include the synthesis of complex natural products and pharmaceuticals with defined stereochemical arrangements [23]. The tricycloiminolactone auxiliary system has demonstrated particular utility in amino acid synthesis, providing reliable stereochemical control across diverse substrate classes [24]. The auxiliary approach offers advantages in terms of predictable stereochemical outcomes and scalability for preparative applications [24].

Enantioselective Synthesis Strategies

Modern enantioselective synthesis strategies for amino acid derivatives employ sophisticated catalytic systems designed to control absolute stereochemistry [25] [26]. Asymmetric hydroformylation represents one approach for constructing chiral quaternary carbon stereocenters in amino acid frameworks [27]. This methodology utilizes rhodium catalysts with chiral ligands to achieve high levels of enantioselectivity in the formation of alpha-quaternary amino acids [27].

The development of photoredox and pyridoxal radical biocatalysis has opened new avenues for stereoselective amino acid synthesis [26]. This innovative approach combines visible light photoredox catalysis with pyridoxal phosphate enzyme systems to enable stereoselective radical-mediated transformations [26]. The methodology provides access to non-canonical amino acids with well-defined stereochemical arrangements [26].

Enantioselective allylation of alpha-chloro glycine esters using chiral squaramide catalysts represents another significant advancement in stereocontrolled amino acid synthesis [28]. This protocol achieves high enantioselectivity through hydrogen-bond donor catalysis, providing alpha-allyl amino esters with excellent stereochemical control [28]. The methodology demonstrates broad substrate scope and scalable reaction conditions [28].

Table 4: Enantioselective Methods for Amino Acid Derivative Synthesis

MethodologyCatalyst SystemEnantioselectivity (% ee)Substrate ScopeReference
Asymmetric hydroformylationRhodium-Yanphos85-95 [27]α-Quaternary amino acids [27] [27]
Photoredox biocatalysisPLP enzyme-photocatalyst90-98 [26]Non-canonical amino acids [26] [26]
Chiral squaramide catalysisHydrogen-bond donor80-97 [28]α-Allyl amino esters [28] [28]
Nickel-catalyzed hydrogenationChiral nickel complex90-98 [25]α-Aryl glycines [25] [25]

Stereochemical Analysis and Characterization

The accurate determination of stereochemical configuration in amino acid ester derivatives requires sophisticated analytical techniques capable of distinguishing between enantiomers and diastereomers [29] [30]. Circular dichroism spectroscopy has emerged as a powerful tool for chirality sensing of amino acid esters, providing definitive information about absolute configuration [29]. The technique relies on the differential absorption of left and right circularly polarized light by chiral molecules [29].

Nuclear magnetic resonance spectroscopy employing chiral shift reagents or chiral solvents enables the differentiation of enantiomeric amino acid esters through the observation of distinct chemical shifts [29]. The method requires careful optimization of conditions to achieve adequate resolution between enantiomeric signals [29]. High-performance liquid chromatography with chiral stationary phases provides an alternative approach for enantiomeric analysis, offering quantitative determination of enantiomeric excess [22].

The development of metal-based chirality sensors has advanced the field of stereochemical analysis for amino acid derivatives [29]. Zinc bisporphyrinate complexes with chiral substituents demonstrate the ability to recognize the absolute configuration of amino acid esters through characteristic circular dichroism spectral patterns [29]. These sensors operate through coordination of the amino acid ester to the zinc center, inducing conformational changes that manifest as specific spectral signatures [29].

X-ray Crystallography Studies of Phase Transition Behavior

X-ray crystallographic investigations of propan-2-yl 2-amino-3-methylbutanoate reveal complex phase transition behaviors characteristic of amino acid ester compounds. The molecular structure exhibits a chiral center at the second carbon atom, resulting in specific stereochemical arrangements that significantly influence crystalline packing [1] . Based on structural analyses of related amino acid esters, the compound is predicted to crystallize in a monoclinic crystal system with space group P21, which is typical for chiral amino acid derivatives [3] [4].

The phase transition behavior of propan-2-yl 2-amino-3-methylbutanoate follows patterns observed in other hydrophobic amino acid derivatives. Studies of similar linear amino acid compounds have demonstrated up to five distinct phases between 100 and 470 K, involving multiple transition mechanisms including alteration of hydrogen-bond patterns, sliding of molecular bilayers, and concerted side-chain rearrangements [4]. These transitions are particularly significant for amino acid esters due to their conformational flexibility and hydrogen bonding capabilities.

The crystallographic parameters for propan-2-yl 2-amino-3-methylbutanoate are estimated based on structural similarities to related compounds. The molecular formula C8H17NO2 corresponds to a molecular weight of 159.23 g/mol [1] [5]. The predicted unit cell parameters include dimensions of approximately a = 8.5-9.5 Å, b = 12-14 Å, c = 10-12 Å, with four molecules per unit cell (Z = 4) and an estimated density of 1.1-1.3 g/cm³. These parameters reflect the typical packing efficiency observed in amino acid ester crystals [6].

Phase transitions in this compound are driven by temperature-induced conformational changes affecting the ester group orientation relative to the amino acid backbone. The isopropyl group can adopt different conformational states, contributing to polymorphic behavior. Studies of similar systems indicate that the ester group can exist in both cis and trans conformations relative to the alkene double bond, with a typical 3:1 ratio [3]. This conformational diversity results in high Z' values (number of symmetry-independent molecules in the asymmetric unit) and complex hydrogen bonding networks.

The hydrogen bonding patterns in propan-2-yl 2-amino-3-methylbutanoate crystals involve multiple motifs. Primary amine groups participate in NH···O hydrogen bonds with carbonyl oxygen atoms of neighboring molecules, forming characteristic R2²(10) motifs [6] [7]. These interactions create two-dimensional and three-dimensional hydrogen bonded networks that stabilize the crystal structure. Water molecules, when present as hydrates, can mediate additional hydrogen bonding through NH···OW and OW-HW···O interactions [8].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information for propan-2-yl 2-amino-3-methylbutanoate through characteristic chemical shifts and coupling patterns. The ¹³C Nuclear Magnetic Resonance spectrum exhibits six distinct carbon environments, each with specific chemical shift ranges and multiplicities [9] [10] [11].

The carbonyl carbon (C1) appears as a singlet in the range of 170-175 ppm, characteristic of ester carbonyl carbons. This downfield shift results from the electron-withdrawing effect of the oxygen atoms and the conjugation with the ester linkage [10]. The α-carbon (C2) bearing the amino group exhibits a chemical shift of 55-60 ppm, appearing as a doublet due to coupling with the adjacent β-carbon. This position is typical for amino acid α-carbons, with the chemical shift influenced by the electron-donating effect of the amino group [12].

The β-carbon (C3) with methyl branches displays a complex multiplet pattern in the 30-35 ppm region. This carbon couples with both the α-carbon and the two methyl groups, resulting in characteristic splitting patterns. The methyl carbons (C4 and C5) attached to the β-carbon appear as doublets in the 18-22 ppm range due to coupling with the β-carbon methine [9] [13].

The isopropyl portion of the molecule contributes two additional carbon signals. The isopropyl methine carbon (C6) appears as a septet in the 67-72 ppm range, characteristic of carbons bearing oxygen in ester linkages. This multiplicity results from coupling with the six equivalent methyl protons of the two isopropyl methyl groups [14]. The isopropyl methyl carbons (C7 and C8) appear as doublets at 21-23 ppm due to coupling with the methine carbon.

¹H Nuclear Magnetic Resonance spectroscopy reveals additional structural details through proton chemical shifts and coupling patterns. The amino group protons appear as broad singlets in the 1.5-2.5 ppm region, with broadening due to rapid exchange with trace moisture. The α-proton exhibits a characteristic pattern around 3.5-4.0 ppm, appearing as a doublet due to coupling with the β-proton [14] [15].

The isopropyl group displays characteristic patterns with the methine proton appearing as a septet around 5.0-5.2 ppm due to coupling with the six methyl protons. The isopropyl methyl groups appear as doublets at 1.2-1.3 ppm. The β-methyl groups of the amino acid portion exhibit doublets in the 0.9-1.1 ppm region, with specific chemical shifts depending on the stereochemical environment [9] [11].

Two-dimensional Nuclear Magnetic Resonance experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation spectroscopy, provide definitive assignments through carbon-proton correlations. These techniques confirm the connectivity patterns and distinguish between chemically similar carbon atoms in different environments [15].

Fourier-Transform Infrared Vibrational Mode Identification

Fourier-Transform Infrared spectroscopy of propan-2-yl 2-amino-3-methylbutanoate reveals characteristic vibrational modes corresponding to the functional groups present in the molecule. The infrared spectrum exhibits distinct absorption bands that provide definitive identification of molecular structure and conformational states [16] [17] [18].

The most prominent absorption occurs in the 1735-1750 cm⁻¹ region, corresponding to the ester carbonyl stretching vibration. This strong absorption band is characteristic of aliphatic esters and appears in a spectral region where no other protein or amino acid bands interfere [16] [18]. The exact frequency within this range depends on the local electrostatic environment and hydrogen bonding interactions with the carbonyl oxygen atom. For saturated esters, this peak typically falls between 1755 and 1735 cm⁻¹, with the specific position influenced by electron-donating or electron-withdrawing substituents [19] [18].

The amino group vibrations produce characteristic absorptions in two distinct regions. The NH stretching vibrations appear as medium to strong bands in the 3300-3500 cm⁻¹ range, typically exhibiting asymmetric and symmetric stretching modes for primary amines. The NH bending vibration manifests as a medium intensity band in the 1580-1650 cm⁻¹ region, corresponding to the scissoring motion of the amino group [20] [17].

Aliphatic CH stretching vibrations dominate the 2850-3000 cm⁻¹ region, with multiple overlapping bands corresponding to methyl and methylene groups throughout the molecule. The methyl groups exhibit characteristic asymmetric and symmetric stretching modes, while the methylene groups contribute additional CH stretching frequencies. The isopropyl group produces distinctive CH stretching patterns due to its branched structure [21] [22].

The ester linkage contributes additional characteristic absorptions through CO stretching vibrations in the 1000-1300 cm⁻¹ region. These strong bands correspond to the COC and CO bond stretching modes within the ester functional group, following the "Rule of Three" pattern typical of esters with prominent peaks around 1200 and 1100 cm⁻¹ in addition to the carbonyl stretch [18]. The exact frequencies depend on the conformation of the ester group and intermolecular interactions in the solid state.

Methyl and methylene deformation vibrations appear in the fingerprint region between 1350-1470 cm⁻¹. The methyl groups exhibit characteristic deformation modes around 1375-1450 cm⁻¹, while methylene groups contribute bending vibrations at 1450-1470 cm⁻¹. The isopropyl group produces additional characteristic bending modes in the 1350-1390 cm⁻¹ region [20] [23].

The carbon-nitrogen stretching vibrations appear as medium intensity bands in the 1020-1220 cm⁻¹ range, overlapping with some of the ester CO stretching modes. The exact position depends on the electronic environment of the CN bond and any hydrogen bonding interactions involving the amino group [24].

Lower frequency vibrations in the 800-1200 cm⁻¹ region correspond to carbon-carbon stretching modes of the aliphatic backbone and skeletal vibrations of the molecule. These vibrations are sensitive to conformational changes and provide information about the overall molecular geometry and crystal packing effects [17] [22].

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

159.125928785 g/mol

Monoisotopic Mass

159.125928785 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types